Cas no 89909-42-2 (1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester)

1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester
- ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (ACI)
- 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
- NSC 400232
- DS-003036
- SCHEMBL16115982
- AKOS030625216
- NSC-400232
- MFCD28385442
- DTXSID20322019
- ethyl4-bromo-3-methyl-1H-pyrrole-2-carboxylate
- AT33811
- 89909-42-2
- NSC400232
-
- Inchi: 1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3
- InChI Key: GKSXYQPYJABCHK-UHFFFAOYSA-N
- SMILES: O=C(C1=C(C)C(Br)=CN1)OCC
Computed Properties
- Exact Mass: 230.989
- Monoisotopic Mass: 230.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1.5
- Boiling Point: 302.9°Cat760mmHg
- Flash Point: 137°C
- Refractive Index: 1.554
1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A109004404-25g |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
89909-42-2 | 97% | 25g |
$2605.68 | 2023-08-31 | |
1PlusChem | 1P01K0I5-5g |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
89909-42-2 | 97% | 5g |
$1702.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768058-5g |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
89909-42-2 | 98% | 5g |
¥14626.00 | 2024-04-26 | |
abcr | AB601600-1g |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate; . |
89909-42-2 | 1g |
€724.10 | 2024-07-24 | ||
Alichem | A109004404-10g |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
89909-42-2 | 97% | 10g |
$1394.96 | 2023-08-31 | |
1PlusChem | 1P01K0I5-250mg |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
89909-42-2 | 97% | 250mg |
$175.00 | 2024-04-20 | |
1PlusChem | 1P01K0I5-1g |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
89909-42-2 | 97% | 1g |
$487.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768058-100mg |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
89909-42-2 | 98% | 100mg |
¥1025.00 | 2024-04-26 | |
1PlusChem | 1P01K0I5-100mg |
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
89909-42-2 | 97% | 100mg |
$103.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196645A-250mg |
1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester |
89909-42-2 | 0.97 | 250mg |
¥1965.6 | 2024-07-24 |
1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester Related Literature
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on 1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester
1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester (CAS No. 89909-42-2): A Key Intermediate in Modern Pharmaceutical Synthesis
1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester, identified by its CAS number 89909-42-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features—comprising a pyrrole core substituted with a bromo group at the 4-position and a methyl group at the 3-position, esterified at the 2-carboxyl position—make it a versatile building block for medicinal chemists.
The< strong>pyrrole scaffold is a heterocyclic aromatic ring system that is widely prevalent in natural products and pharmacologically active compounds. Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal candidate for designing molecules with specific binding affinities. In particular, derivatives of pyrrole-2-carboxylic acid have been extensively studied for their potential applications in drug development, owing to their structural similarity to several known bioactive agents.
The< strong>bromo substitution at the 4-position of the pyrrole ring introduces a reactive site that can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing more complex molecular architectures, enabling the synthesis of novel therapeutic agents. Additionally, the< strong>methyl group at the 3-position enhances the lipophilicity of the compound, which can be advantageous for improving membrane permeability and oral bioavailability of derived drugs.
The< strong>ethyl ester functionality at the 2-carboxyl position not only provides a handle for further derivatization but also influences the solubility and metabolic stability of the compound. This feature is particularly valuable in pharmaceutical applications, where optimizing solubility and pharmacokinetic properties is essential for drug efficacy.
In recent years, there has been growing interest in leveraging computational methods to predict and optimize the properties of< strong>1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester. Advanced molecular modeling techniques have enabled researchers to explore its interactions with biological targets, such as enzymes and receptors, with high precision. These studies have revealed that this compound exhibits promising binding affinity to certain protein kinases, making it a potential lead for developing treatments against cancers and inflammatory diseases.
The< strong>synthetic utility of this intermediate has been demonstrated in several recent publications. For instance, researchers have utilized it as a precursor in the preparation of novel antiviral agents by incorporating additional functional groups through multi-step synthetic pathways. The bromo substituent has been particularly useful in introducing aryl or heteroaryl moieties via palladium-catalyzed reactions, expanding the structural diversity of derived compounds.
methyl and ester groups provide distinct handles for chemical modifications. The methyl group can be oxidized or reduced to introduce additional functional diversity, while the ester can be hydrolyzed to yield a free carboxylic acid or converted into other derivatives such as amides or anhydrides. These transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns.
The< strong>pharmacological potential of derivatives derived from this intermediate has not gone unnoticed by academic and industrial researchers. Preclinical studies have indicated that certain analogs exhibit inhibitory activity against targets implicated in neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The pyrrole core’s ability to interact with amino acid residues within these targets suggests that further optimization could yield drugs with improved therapeutic profiles.
In addition to its applications in central nervous system (CNS) drug discovery, this compound has shown promise in treating inflammatory conditions. The bromo and methyl substituents have been shown to modulate inflammatory pathways by interacting with cytoplasmic signaling proteins. By fine-tuning these interactions through structural modifications, researchers aim to develop novel anti-inflammatory agents with enhanced efficacy and reduced side effects.
The< strong>spectroscopic and analytical characterization of< strong>1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester is another area where recent advancements have been made. High-resolution NMR spectroscopy has provided detailed insights into its molecular structure, while mass spectrometry has enabled rapid confirmation of its identity and purity. These techniques are essential for ensuring consistency during synthetic processes and for validating its use in downstream applications.
The< strong>catalytic methods employed in its synthesis have also seen significant improvements. Transition-metal-catalyzed reactions now offer more efficient and selective pathways compared to traditional methods. For example, palladium-catalyzed cross-coupling reactions allow for seamless introduction of aryl groups into the pyrrole ring without compromising regioselectivity. Such advancements have not only streamlined synthetic routes but also reduced costs associated with producing this intermediate on an industrial scale.
The< strong>bioisosteric replacements strategy has been increasingly applied to derivatives of this compound to improve pharmacokinetic properties while maintaining biological activity. By replacing certain functional groups with bioisosteric equivalents—such as converting halogens into alkyl groups or esters into amides—researchers can enhance drug-like characteristics without sacrificing potency.
In conclusion,1H-Pyrrole-2-carboxylicacid, 4-bromo-3-methyl-, ethyl ester (CAS No. 89909-42-2) represents a valuable asset in modern pharmaceutical synthesis. Its unique structural features make it an excellent starting point for developing novel therapeutic agents targeting various diseases. With ongoing research focusing on optimizing synthetic methodologies and exploring new biological applications, this compound is poised to play an even greater role in drug discovery efforts worldwide.
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